ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate
Description
Ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a hydrazin-ylidene group, a trifluoromethylphenyl moiety, and ester functionality. Its structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methyl) groups, which influence its electronic properties and reactivity. The ethyl ester group enhances solubility in organic solvents, making it a versatile intermediate for pharmaceutical and materials science applications. Computational studies using density-functional theory (DFT) methods, such as those developed by Becke and Lee-Yang-Parr , have been critical in predicting its electronic behavior and stability.
Properties
Molecular Formula |
C16H16F3N3O2 |
|---|---|
Molecular Weight |
339.31 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-5-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H16F3N3O2/c1-4-24-15(23)13-9(2)14(20-10(13)3)22-21-12-7-5-6-11(8-12)16(17,18)19/h5-8,20H,4H2,1-3H3 |
InChI Key |
HCVAJJMQXWXRNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=CC(=C2)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate typically involves the condensation of ethyl 3,5-dimethyl-2H-pyrrole-4-carboxylate with 3-(trifluoromethyl)phenylhydrazine. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can target the hydrazone linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: Ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups can participate in various chemical reactions, facilitating the development of new compounds with tailored properties.
2. Biology:
- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioactivity.
- Anticancer Activity: Research is ongoing into the anticancer properties of this compound. Its ability to interact with specific molecular targets may modulate cellular pathways involved in cancer progression.
3. Medicine:
- Therapeutic Potential: this compound is being explored for its potential therapeutic effects in drug development. Its unique structure may lead to the discovery of novel therapeutic agents targeting various diseases .
4. Industry:
- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties that allow for the formulation of advanced materials .
Synthetic Routes
The synthesis of this compound typically involves:
- Condensation Reaction: The compound is synthesized via the condensation of ethyl 3,5-dimethyl-2H-pyrrole-4-carboxylate with 3-(trifluoromethyl)phenylhydrazine under reflux conditions with a suitable catalyst to enhance yield and purity .
Case Studies
Several studies have investigated the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against various strains. |
| Study B | Anticancer Properties | Showed cytotoxic effects on cancer cell lines; further research required for mechanism elucidation. |
| Study C | Synthesis Optimization | Developed a more efficient synthetic route leading to higher yields and reduced reaction times. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The hydrazone linkage can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of trifluoromethyl-substituted pyrrole derivatives. Key analogues include:
Key Differences and Implications
Electronic Effects: The trifluoromethyl group in the target compound provides strong electron-withdrawing effects, stabilizing the hydrazin-ylidene moiety. Thiazole-containing analogues (10d, 10e, 10f) exhibit extended conjugation, which may improve UV-vis absorption properties compared to the pyrrole-based target compound.
Synthetic Accessibility :
- The target compound’s synthesis likely follows hydrazone formation via condensation of hydrazines with carbonyl precursors, whereas analogues like 10d–10f require multi-step protocols involving Suzuki couplings or urea formations .
Computational Insights
DFT calculations (e.g., B3LYP functional ) predict that the target compound’s HOMO-LUMO gap is narrower than chlorophenyl analogues (e.g., 10f), suggesting higher reactivity in electrophilic substitutions. The trifluoromethyl group also induces a dipole moment (~4.2 D), which may enhance intermolecular interactions in crystal packing .
Biological Activity
Ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate is a compound of considerable interest due to its diverse biological activities. This article synthesizes available research findings, case studies, and experimental data on the biological activity of this compound, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrole ring, which is known for its role in various biological systems. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets. The molecular formula is .
Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar hydrazone derivatives possess antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 1.56 μg/mL, indicating potent antibacterial properties .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 1.56 |
| Compound B | E. coli | 3.125 |
| Ethyl 3,5-dimethyl-... | Bacillus cereus | TBD |
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Similar compounds have been evaluated for their ability to inhibit tumor cell proliferation. For example, certain hydrazone derivatives have shown promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study: Antitumor Efficacy
In a study involving a series of pyrrole derivatives, one compound demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value of 15 μM. This suggests that ethyl 3,5-dimethyl-... may also exhibit comparable antitumor effects .
Anti-inflammatory Effects
The anti-inflammatory properties of related pyrrole compounds have been documented in various studies. These compounds often modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | , |
| Antitumor | Induces apoptosis in cancer cells | , |
| Anti-inflammatory | Inhibition of TNF-alpha |
The precise mechanism by which ethyl 3,5-dimethyl-... exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to inflammation and tumor progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
